N1-Cyclopropyl-N1-((2,3-dihydrobenzo[b][1,4]dioxin-5-yl)methyl)ethane-1,2-diamine
CAS No.:
Cat. No.: VC13477003
Molecular Formula: C14H20N2O2
Molecular Weight: 248.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H20N2O2 |
|---|---|
| Molecular Weight | 248.32 g/mol |
| IUPAC Name | N'-cyclopropyl-N'-(2,3-dihydro-1,4-benzodioxin-5-ylmethyl)ethane-1,2-diamine |
| Standard InChI | InChI=1S/C14H20N2O2/c15-6-7-16(12-4-5-12)10-11-2-1-3-13-14(11)18-9-8-17-13/h1-3,12H,4-10,15H2 |
| Standard InChI Key | AKJKEGYFUIOWNZ-UHFFFAOYSA-N |
| SMILES | C1CC1N(CCN)CC2=C3C(=CC=C2)OCCO3 |
| Canonical SMILES | C1CC1N(CCN)CC2=C3C(=CC=C2)OCCO3 |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
The compound has a molecular formula of C₁₄H₂₀N₂O₂ and a molecular weight of 248.32 g/mol . Its IUPAC name, N'-cyclopropyl-N'-(2,3-dihydro-1,4-benzodioxin-5-ylmethyl)ethane-1,2-diamine, reflects its unique architecture:
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A cyclopropyl group attached to the primary amine.
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A 2,3-dihydrobenzo[b] dioxin scaffold substituted at the 5-position with a methylene group linked to the secondary amine .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₄H₂₀N₂O₂ | |
| Molecular Weight | 248.32 g/mol | |
| Boiling Point | Not reported | |
| LogP (Predicted) | ~1.2–1.5 | |
| Solubility | Moderate in organic solvents |
The compound’s InChIKey (AKJKEGYFUIOWNZ-UHFFFAOYSA-N) and SMILES (C1CC1C(C2=CC3=C(C=C2)OCCO3)N) provide precise stereochemical descriptors .
Synthesis and Reactivity
Synthetic Routes
Synthesis typically involves multi-step organic reactions, though detailed protocols remain proprietary. General steps include:
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Alkylation: Introduction of the cyclopropyl group via nucleophilic substitution.
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Coupling: Attachment of the benzo[b] dioxin moiety using cross-coupling catalysts .
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Purification: Chromatographic techniques to isolate the final product .
A related compound, 2,3-dihydrobenzo[b] dioxine-5-carboxamide, is synthesized via esterification of 2,3-dihydroxybenzoic acid followed by alkylation with 1,2-dibromoethane, suggesting analogous pathways for the target molecule .
Stability and Reactivity
The compound’s stability under physiological conditions is uncharacterized, but its secondary amine and ether linkages imply susceptibility to oxidative degradation. Reactivity studies highlight potential for:
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N-functionalization: Modification at the amine sites for derivative synthesis .
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Electrophilic aromatic substitution: Due to the electron-rich benzo[b] dioxin ring .
Pharmacological Activity
Serotonin Receptor Modulation
The compound exhibits high affinity for 5-HT₁A receptor subtypes, acting as a partial agonist or antagonist depending on conformational binding . This interaction aligns with structural analogs like MS-245, which modulate serotonin pathways to influence mood and cognition .
Table 2: Key Pharmacological Findings
| Study Focus | Outcome | Source |
|---|---|---|
| 5-HT₁A Binding Affinity | IC₅₀ = 5.8 μM (competitive binding assay) | |
| Selectivity | >10-fold selectivity over 5-HT₂ receptors | |
| In Vivo Efficacy | Not yet reported | – |
Research Advancements and Challenges
Limitations and Future Directions
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